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Cat. No.: B591758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in

medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in

numerous bioactive molecules. This technical guide provides a summary of the expected

spectroscopic data for (5-fluoropyridin-2-yl)methanamine, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct

experimental data for this specific molecule is not readily available in the public domain, this

guide presents predicted data based on the analysis of structurally similar compounds.

Detailed, generalized experimental protocols for acquiring such data are also provided to aid

researchers in their laboratory work.

Chemical Structure and Properties
(5-Fluoropyridin-2-yl)methanamine, with the molecular formula C₆H₇FN₂, is a substituted

pyridine ring bearing a fluoromethylamine group. The presence of the fluorine atom and the

pyridine nitrogen significantly influences the electronic environment of the molecule, which is

reflected in its spectroscopic signatures.
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Property Value Source

Molecular Formula C₆H₇FN₂ PubChem[1]

Molecular Weight 126.13 g/mol PubChem[1]

IUPAC Name
(5-fluoropyridin-2-

yl)methanamine
PubChem[1]

CAS Number 561297-96-9 PubChem[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (5-Fluoropyridin-2-
yl)methanamine. These predictions are derived from established chemical shift and

fragmentation principles and by analogy to closely related structures such as 2-amino-5-

fluoropyridine and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the

pyridine ring and the aliphatic protons of the aminomethyl group. The coupling constants (J) will

be indicative of the through-bond interactions between neighboring protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 d 1H H-6

~7.5 td 1H H-4

~7.3 dd 1H H-3

~3.9 s 2H -CH₂NH₂

~1.5-2.5 (broad) s 2H -CH₂NH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
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2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring

and one aliphatic carbon. The carbon attached to the fluorine atom will exhibit a large coupling

constant (¹JC-F).

Chemical Shift (δ, ppm) Assignment

~160 (d, ¹JC-F ≈ 240 Hz) C-5

~155 C-2

~140 (d, ³JC-F ≈ 10 Hz) C-6

~125 (d, ²JC-F ≈ 20 Hz) C-4

~122 (d, ⁴JC-F ≈ 5 Hz) C-3

~45 -CH₂NH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various

functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretching (amine)

3000-3100 Medium C-H stretching (aromatic)

2850-2960 Medium C-H stretching (aliphatic)

~1600 Strong
C=N and C=C stretching

(pyridine ring)

~1500 Strong C=C stretching (pyridine ring)

1200-1300 Strong C-F stretching

1000-1200 Strong C-N stretching

Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation

pattern of the molecule.

m/z Interpretation

126 Molecular ion [M]⁺

110 [M - NH₂]⁺

99 [M - HCN]⁺

79 [C₅H₄F]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like (5-Fluoropyridin-2-yl)methanamine. Instrument parameters should be

optimized for the specific sample and equipment.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder

and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or KBr pellet.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Number of scans: 16-32.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Impact - EI).

Acquisition (ESI-MS Example):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature).

Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

major fragment ions.

Workflow and Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized chemical compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structure Elucidation Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of (5-Fluoropyridin-2-yl)methanamine. While direct experimental data is
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currently limited, the predicted data and generalized experimental protocols offered herein

serve as a valuable resource for researchers working with this and related fluoropyridine

compounds. The application of these spectroscopic techniques is essential for the

unambiguous structural confirmation and purity assessment of novel chemical entities in the

drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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